![molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Méthodes De Préparation
The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Analyse Des Réactions Chimiques
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Applications De Recherche Scientifique
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.
Comparaison Avec Des Composés Similaires
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects against immune-induced nitric oxide generation.
5-Bromo-4-(trifluoromethyl)-2-pyridylamine: Used in the synthesis of functionalized pyridines.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14ClN3OS |
|---|---|
Poids moléculaire |
295.79 g/mol |
Nom IUPAC |
5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
ZACXTTDBTPOUFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
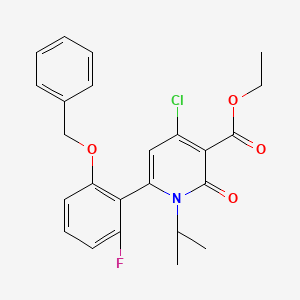
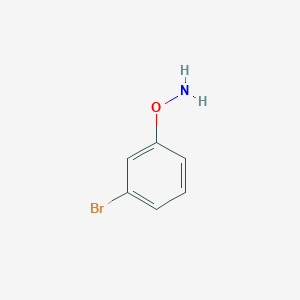

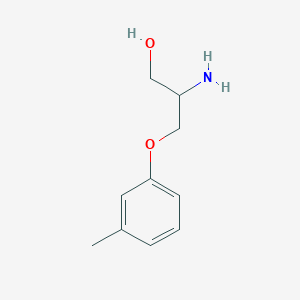
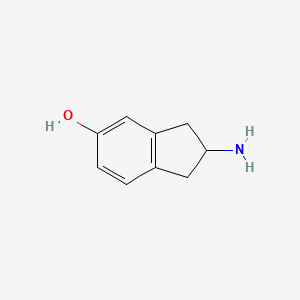
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
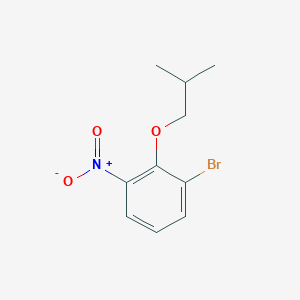
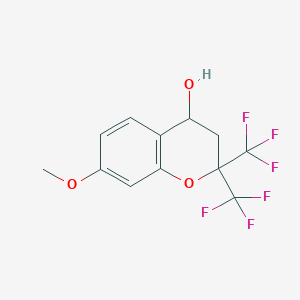



![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
